molecular formula C29H23NO2 B15108242 10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B15108242
M. Wt: 417.5 g/mol
InChI Key: YYLIGNJEXNIHPT-UHFFFAOYSA-N
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Description

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring system, which is further substituted with phenyl and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate. One efficient method involves the use of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . This method offers a high yield and reduced reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing industrial catalysts to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H23NO2

Molecular Weight

417.5 g/mol

IUPAC Name

10-(4-methylphenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C29H23NO2/c1-17-11-13-19(14-12-17)25-26-23(15-20(16-24(26)31)18-7-3-2-4-8-18)30-28-21-9-5-6-10-22(21)29(32)27(25)28/h2-14,20,25,30H,15-16H2,1H3

InChI Key

YYLIGNJEXNIHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C(=O)C6=CC=CC=C65

Origin of Product

United States

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